molecular formula C20H24BrN3O4S B4071796 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide

2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide

Cat. No. B4071796
M. Wt: 482.4 g/mol
InChI Key: CQXCOCKEEHYQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 and is a small molecule inhibitor of several protein kinases.

Mechanism of Action

The mechanism of action of 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide involves the inhibition of several protein kinases involved in the cell cycle and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and survival. It also targets the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of tumor cell growth, the inhibition of angiogenesis, and the induction of apoptosis in tumor cells. This compound has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide in lab experiments include its potent inhibitory effects on several protein kinases involved in the cell cycle and angiogenesis, its ability to induce apoptosis in tumor cells, and its anti-inflammatory and immunomodulatory effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and mode of administration.

Future Directions

There are several future directions for the research and development of 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide. These include the optimization of its structure and properties for improved efficacy and reduced toxicity, the development of novel drug delivery systems for targeted delivery, and the exploration of its potential applications in combination therapies with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and mode of administration of this compound for clinical use.

Scientific Research Applications

2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of tumor cells by targeting several protein kinases involved in the cell cycle and angiogenesis. This compound has also been studied for its potential applications in the treatment of liver, kidney, and lung diseases.

properties

IUPAC Name

2-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S/c1-4-14(2)22-20(26)15-9-5-7-11-17(15)23-19(25)13-24(29(3,27)28)18-12-8-6-10-16(18)21/h5-12,14H,4,13H2,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCOCKEEHYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide
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2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide
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2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide
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2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide

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